molecular formula C23H23N3O2 B5346723 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone

2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone

Cat. No. B5346723
M. Wt: 373.4 g/mol
InChI Key: POIJRGCZCPWFSU-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a quinazolinone derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it may act through multiple pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, it has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Furthermore, it has been reported to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation.
Biochemical and physiological effects:
This compound exhibits unique biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway. Additionally, it has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest. Furthermore, it has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and good yields. Additionally, it exhibits unique biochemical and physiological effects, making it a promising candidate for drug development. However, there are some limitations to its use in lab experiments. It has been reported to exhibit low solubility in water, which may limit its bioavailability. Furthermore, its mechanism of action is not fully understood, which may hinder its further development.

Future Directions

There are several future directions for the study of 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, studies can be conducted to optimize its pharmacokinetic properties and enhance its bioavailability. Furthermore, it can be studied in combination with other drugs to identify potential synergistic effects. Moreover, it can be tested in various disease models to evaluate its therapeutic potential. Finally, it can be further developed as a drug candidate for clinical trials.
In conclusion, this compound is a novel compound that exhibits unique biochemical and physiological effects. It has potential therapeutic applications, particularly in cancer treatment, inflammation, and oxidative stress. Further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties. Nonetheless, it is a promising candidate for drug development and can be further studied for its therapeutic potential.

Synthesis Methods

The synthesis method of 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone involves a multi-step process. Initially, 2-(1-ethyl-1H-indol-3-yl)acetaldehyde is reacted with 3-(3-hydroxypropyl)quinazolin-4(3H)-one in the presence of a catalytic amount of p-toluenesulfonic acid to obtain the desired compound. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antioxidant properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to scavenge free radicals and protect against oxidative stress.

properties

IUPAC Name

2-[(E)-2-(1-ethylindol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-2-25-16-17(18-8-4-6-11-21(18)25)12-13-22-24-20-10-5-3-9-19(20)23(28)26(22)14-7-15-27/h3-6,8-13,16,27H,2,7,14-15H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIJRGCZCPWFSU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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